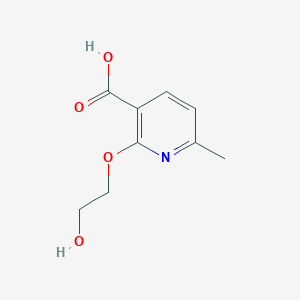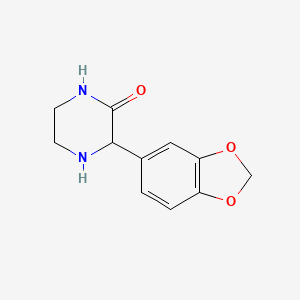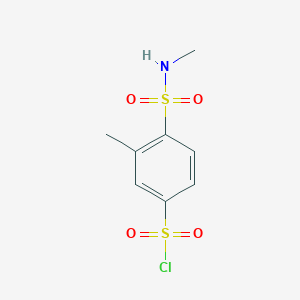
3-甲基-4-(甲基磺酰胺基)苯-1-磺酰氯
描述
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.76 g/mol. This compound is characterized by a benzene ring substituted with a methyl group, a methylsulfamoyl group, and a sulfonyl chloride group. It is known for its utility in various chemical reactions and applications in scientific research.
科学研究应用
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that sulfonyl chloride compounds generally act as electrophiles in chemical reactions . They can form sigma-bonds with nucleophiles, generating positively charged intermediates
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .
Pharmacokinetics
The compound’s molecular weight (28376) suggests that it may have suitable properties for absorption and distribution
Result of Action
The molecular and cellular effects of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride’s action are currently unknown. As the compound’s targets and mode of action are identified, it will be possible to describe these effects in more detail .
生化分析
Biochemical Properties
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride plays a vital role in biochemical reactions, particularly in the formation of sulfonamides. This compound interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. The interaction with enzymes such as sulfonamide synthase is crucial for its function. The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and the amino groups of the enzymes or proteins, leading to the formation of stable sulfonamide linkages .
Cellular Effects
The effects of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. Additionally, 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride can alter cellular metabolism by inhibiting specific enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The sulfonyl chloride group of the compound forms covalent bonds with the active sites of enzymes, resulting in enzyme inhibition. Additionally, 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. The interaction with enzymes such as sulfonamide synthase is crucial for its role in metabolic pathways. Additionally, 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride can influence the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride within cells and tissues are essential for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. The subcellular localization of this compound can also affect its stability and degradation, impacting its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-4-aminobenzene-1-sulfonyl chloride with methylamine in the presence of a suitable solvent and reaction conditions. The reaction typically involves heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride.
化学反应分析
Types of Reactions: 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, and amines can substitute the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of sulfonamides and sulfonic esters.
相似化合物的比较
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
4-Methylbenzenesulfonyl chloride: Lacks the methylsulfamoyl group.
3-Methylbenzenesulfonyl chloride: Lacks the methylsulfamoyl group.
4-(Methylsulfamoyl)benzenesulfonyl chloride: Lacks the methyl group at the 3-position.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride.
属性
IUPAC Name |
3-methyl-4-(methylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-6-5-7(15(9,11)12)3-4-8(6)16(13,14)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVUBFKXKFSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)
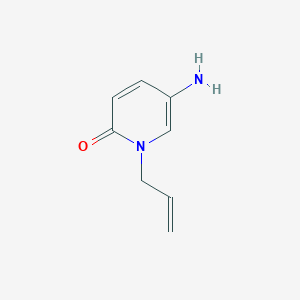
![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)
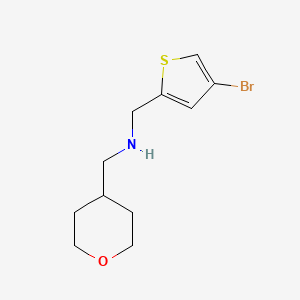

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)
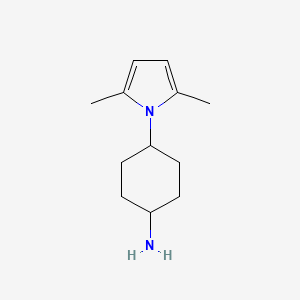
![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)

